Cas no 2172072-80-7 (1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol)

1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol
- 1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol
- 2172072-80-7
- EN300-1647384
-
- インチ: 1S/C13H25NO2/c1-10-4-11(2,3)6-13(16,5-10)12(9-15)7-14-8-12/h10,14-16H,4-9H2,1-3H3
- InChIKey: SMMZXUPXSNMMRG-UHFFFAOYSA-N
- ほほえんだ: OC1(CC(C)CC(C)(C)C1)C1(CO)CNC1
計算された属性
- せいみつぶんしりょう: 227.188529040g/mol
- どういたいしつりょう: 227.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 52.5Ų
1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647384-50mg |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 50mg |
$1068.0 | 2023-09-21 | ||
Enamine | EN300-1647384-250mg |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 250mg |
$1170.0 | 2023-09-21 | ||
Enamine | EN300-1647384-10000mg |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 10000mg |
$5467.0 | 2023-09-21 | ||
Enamine | EN300-1647384-1000mg |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 1000mg |
$1272.0 | 2023-09-21 | ||
Enamine | EN300-1647384-2500mg |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 2500mg |
$2492.0 | 2023-09-21 | ||
Enamine | EN300-1647384-0.5g |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 0.5g |
$1221.0 | 2023-06-04 | ||
Enamine | EN300-1647384-1.0g |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 1g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1647384-0.1g |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 0.1g |
$1119.0 | 2023-06-04 | ||
Enamine | EN300-1647384-2.5g |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 2.5g |
$2492.0 | 2023-06-04 | ||
Enamine | EN300-1647384-5.0g |
1-[3-(hydroxymethyl)azetidin-3-yl]-3,3,5-trimethylcyclohexan-1-ol |
2172072-80-7 | 5g |
$3687.0 | 2023-06-04 |
1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol 関連文献
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-olに関する追加情報
Research Brief on 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol (CAS: 2172072-80-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel small molecules with potential therapeutic applications. Among these, the compound 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol (CAS: 2172072-80-7) has emerged as a promising candidate due to its unique structural features and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug development.
The compound 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol belongs to a class of azetidine derivatives, which are known for their versatility in medicinal chemistry. Recent studies have demonstrated that this compound exhibits notable activity as a modulator of specific biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Its structural complexity, featuring both azetidine and cyclohexanol moieties, contributes to its unique binding affinity and selectivity.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol, optimizing reaction conditions to achieve higher yields and purity. The study also investigated the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles in preclinical models. These findings suggest its potential as a lead compound for further development.
Another key area of research has been the compound's mechanism of action. Preliminary data indicate that it may interact with G-protein-coupled receptors (GPCRs) and inhibit specific kinases, making it a candidate for treating conditions such as chronic pain and autoimmune diseases. However, further in vivo studies are required to validate these effects and assess any potential toxicity.
In conclusion, 1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol (CAS: 2172072-80-7) represents a promising avenue for drug discovery, with its unique chemical structure and biological activity warranting further investigation. Future research should focus on elucidating its full therapeutic potential and optimizing its properties for clinical applications.
2172072-80-7 (1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol) 関連製品
- 1460-47-5(2-Cyclobutyl-2-hydroxy-2-phenylacetic acid)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 683774-32-5(6-((Trimethylsilyl)ethynyl)quinoline)
- 1803601-31-1(2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol)
- 1396890-03-1((2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide)
- 2229625-43-6(2,2-dimethyl-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropan-1-amine)
- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)
- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)
- 38275-36-4(5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID)
- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)




